6,7-diamino-3,4-dihydroquinolin-2(1H)-one

Dopamine D2 Receptor Partial Agonist Antipsychotic Drug Discovery

This 6,7-diamino-substituted 3,4-dihydroquinolin-2(1H)-one is a non-fungible heterocyclic building block with a defined dual D2/MAO-A activity profile, making it a superior starting point for CNS drug discovery. In contrast to inactive generic 7-hydroxy analogs, the specific 6,7-diamine pattern confers a >1000-fold higher functional D2 affinity (Ki = 170 nM), enabling polypharmacology ligand development.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 104479-33-6
Cat. No. B3045296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-diamino-3,4-dihydroquinolin-2(1H)-one
CAS104479-33-6
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)N)N
InChIInChI=1S/C9H11N3O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,10-11H2,(H,12,13)
InChIKeyJQTWFKYZSNCNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diamino-3,4-dihydroquinolin-2(1H)-one (CAS 104479-33-6): A Core Scaffold for Dopamine Receptor Ligands and Heterocyclic Building Blocks


6,7-Diamino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block within the 3,4-dihydroquinolin-2(1H)-one class, a pharmacophore present in several approved drugs including aripiprazole and cilostazol [1]. This compound is characterized by the presence of two primary amine groups at the 6 and 7 positions of the quinolinone core, offering unique synthetic versatility for medicinal chemistry and chemical biology applications . It has been identified as a ligand for dopamine receptors and monoamine oxidase (MAO) enzymes, providing a defined biological activity profile that distinguishes it from other simple quinolinone building blocks [2].

Why Simple Quinolinone Analogs Cannot Substitute for 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one in D2/MAO-A Research


Generic substitution within the 3,4-dihydroquinolin-2(1H)-one class is unreliable for projects targeting the dopamine D2 receptor or monoamine oxidase A (MAO-A) due to the profound impact of substitution patterns on potency and selectivity [1]. While the core scaffold is common to many compounds, simple analogs like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibit weak MAO-A inhibition (IC50 = 183 μM) and no significant D2 affinity [2]. In stark contrast, the 6,7-diamino-substituted compound demonstrates a Ki of 170 nM for the human D2 receptor, a difference of over 1000-fold in functional activity [3]. This specific substitution pattern is critical for establishing the desired dual pharmacological profile, making 6,7-diamino-3,4-dihydroquinolin-2(1H)-one a non-fungible starting point for drug discovery efforts.

Quantitative Evidence for Selecting 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one Over Its Closest Analogs


D2 Receptor Affinity: Moderate Potency Profile Differentiates from High-Affinity Antipsychotics

The target compound exhibits a moderate binding affinity for the human dopamine D2 receptor, which is a distinct pharmacological profile compared to high-affinity D2 ligands like aripiprazole. This moderate affinity (Ki = 170 nM) may be advantageous for applications seeking partial agonism or reduced receptor desensitization, whereas aripiprazole's high affinity (Ki = 0.34 nM) defines its potent antipsychotic action [1][2].

Dopamine D2 Receptor Partial Agonist Antipsychotic Drug Discovery

MAO-A Inhibition: 19-Fold Improvement in Potency Over the 7-Hydroxy Analog

6,7-Diamino-3,4-dihydroquinolin-2(1H)-one is a significantly more potent inhibitor of MAO-A (Ki = 9.77 μM) compared to the common analog 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (IC50 = 183 μM) [1][2]. While not a direct comparison of Ki and IC50, the magnitude of the difference indicates a substantial improvement in MAO-A engagement.

Monoamine Oxidase A (MAO-A) Enzyme Inhibition Neurological Disorders

Dual D2/MAO-A Profile: A Unique Activity Fingerprint Among Quinolinone Building Blocks

The combination of moderate D2 receptor affinity (Ki = 170 nM) and MAO-A inhibition (Ki = 9.77 μM) in a single, small-molecule scaffold is a distinguishing feature of 6,7-diamino-3,4-dihydroquinolin-2(1H)-one [1]. This dual activity is not observed in the closely related 7-hydroxy analog, which has weak MAO-A inhibition and no reported D2 affinity, nor in the high-affinity D2 ligand aripiprazole, which has negligible MAO-A activity [2][3].

Polypharmacology D2 Receptor MAO-A Chemical Biology

High-Value Research Applications for 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one Driven by Quantitative Evidence


Development of Novel D2 Receptor Modulators with Attenuated Affinity

The moderate D2 receptor affinity (Ki = 170 nM) of 6,7-diamino-3,4-dihydroquinolin-2(1H)-one positions it as a valuable scaffold for developing partial agonists or biased ligands. Unlike aripiprazole (Ki = 0.34 nM), this compound provides a lower-potency starting point, which can be optimized to achieve a desired level of functional activity at the D2 receptor without the risk of full receptor blockade or excessive desensitization often associated with high-affinity ligands [1].

Design of Dual-Action Probes Targeting Dopamine and Serotonin Pathways

The compound's inherent dual activity on D2 receptors and MAO-A (Ki = 9.77 μM) makes it an ideal chemical biology probe for investigating polypharmacology. Researchers can use this scaffold to simultaneously modulate dopamine signaling and monoamine metabolism, a strategy of interest for complex neurological and psychiatric disorders where both pathways are dysregulated [2].

Synthesis of Diversified Heterocyclic Libraries via Amine Functionalization

As a diamine building block, 6,7-diamino-3,4-dihydroquinolin-2(1H)-one offers two distinct sites for selective chemical derivatization . This synthetic versatility is superior to mono-substituted analogs like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies around the quinolinone core in both D2 receptor and MAO-A drug discovery programs.

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